2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine
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Overview
Description
2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a piperazine moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the cyclopropyl and methyl groups. The piperazine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Shares the cyclopropyl and pyrimidine core but differs in the functional groups attached.
4-methyl-6-(4-piperazinyl)pyrimidine: Similar structure but lacks the cyclopropyl and phenylprop-2-en-1-yl groups.
Uniqueness
2-cyclopropyl-4-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-17-16-20(24-21(23-17)19-9-10-19)22(27)26-14-12-25(13-15-26)11-5-8-18-6-3-2-4-7-18/h2-8,16,19H,9-15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOZKQNEEXIVQL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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